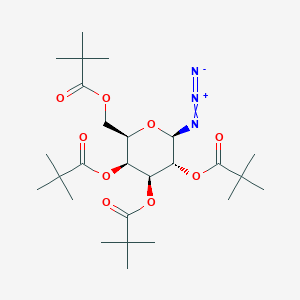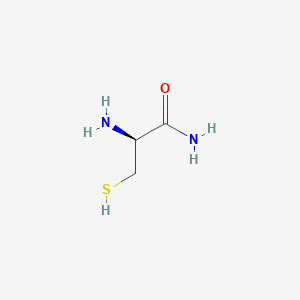![molecular formula C24H15BrO B3211190 Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)- CAS No. 1084334-69-9](/img/structure/B3211190.png)
Dibenzofuran, 2-(4'-bromo[1,1'-biphenyl]-4-yl)-
Descripción general
Descripción
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the dibenzofuran family Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring
Métodos De Preparación
The synthesis of dibenzofurans typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives. For the specific compound Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)-, the synthetic route may involve the bromination of a biphenyl precursor followed by cyclization to form the dibenzofuran structure. Industrial production methods often utilize palladium and copper catalysis to facilitate these reactions under controlled conditions .
Análisis De Reacciones Químicas
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound to form different hydrogenated products.
Substitution: The bromine atom in the biphenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of aromaticity and electronic effects in polycyclic compounds.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules with potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of drugs targeting antibiotic-resistant bacteria.
Industry: It finds applications in the production of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The brominated biphenyl group can enhance its binding affinity to certain targets, making it a potent compound in medicinal chemistry .
Comparación Con Compuestos Similares
Dibenzofuran, 2-(4’-bromo[1,1’-biphenyl]-4-yl)- can be compared to other dibenzofuran derivatives such as:
Dibenzofuran: The parent compound without any substitutions, used as a reference point for studying the effects of various substituents.
4-Bromodibenzofuran: A simpler brominated derivative, which lacks the biphenyl group and thus has different chemical and physical properties.
2,2’-Dibromodibenzofuran: Another brominated derivative with bromine atoms at different positions, leading to variations in reactivity and applications
This compound’s unique structure, featuring both a dibenzofuran core and a brominated biphenyl group, sets it apart from other similar compounds, providing distinct advantages in specific applications.
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrO/c25-20-12-9-17(10-13-20)16-5-7-18(8-6-16)19-11-14-24-22(15-19)21-3-1-2-4-23(21)26-24/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKVISGIELVVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256272 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084334-69-9 | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084334-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4′-Bromo[1,1′-biphenyl]-4-yl)dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)




![3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3211194.png)



